![molecular formula C17H22N4O B611789 Vut-MK142 CAS No. 1313491-22-3](/img/structure/B611789.png)
Vut-MK142
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VUT-MK142 is a potent new cardiomyogenic synthetic agent that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes . It may be useful to differentiate stem cells into cardiomyocytes for cardiac repair .
Synthesis Analysis
The structure of the known cardiomyogenic molecule cardiogenol C was selectively modified to develop VUT-MK142 . The synthesis of VUT-MK142 was reported to take advantage of continuous flow techniques superior to classical batch reactions both in yield and reaction time .Molecular Structure Analysis
The molecular formula of VUT-MK142 is C17H22N4O . Its exact mass is 298.18 and its molecular weight is 298.390 .Chemical Reactions Analysis
VUT-MK142 was identified as the most promising candidate with respect to cardiomyogenic activity . Treatment using this novel agent induced the strongest up-regulation of expression of the cardiac marker ANF in both P19 embryonic carcinoma cells and C2C12 skeletal myoblasts .Physical And Chemical Properties Analysis
The molecular formula of VUT-MK142 is C17H22N4O . Its exact mass is 298.18 and its molecular weight is 298.390 .Applications De Recherche Scientifique
Cardiomyogenic Properties : Vut-MK142 has been identified as a potent cardiomyogenic agent. It is effective in promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes, which can be highly beneficial for cardiac repair. This discovery is significant for therapies like intra-cardiac cell transplantation post-myocardial infarction. Vut-MK142 outperformed other compounds in up-regulating cardiac markers and developing beating cardiomyocytes from cardiovascular progenitor cells (Koley et al., 2013).
Synthesis and Testing : A study focused on synthesizing cardiomyogenesis-inducing compounds like Vut-MK142 using an efficient two-step-one-flow process. This approach demonstrated the potential for large-scale synthesis, which is vital for extensive biological testing and potential clinical applications (Schön et al., 2016).
Mécanisme D'action
Target of Action
Vut-MK142 is a potent new cardiomyogenic synthetic agent . It primarily targets pre-cardiac mesoderm cells . These cells are early-stage cells in the development of the heart, and they have the potential to differentiate into cardiomyocytes, the cells that make up the heart muscle .
Mode of Action
Vut-MK142 promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes . It does this by up-regulating the expression of cardiac markers, such as ANF . This up-regulation surpasses that of Cardiogenol C, a known cardiomyogenic molecule . The compound’s interaction with its targets leads to changes in the cells, promoting their development into beating cardiomyocytes .
Biochemical Pathways
It is known that the compound significantly up-regulates the expression of cardiac markers . This suggests that it may influence the pathways involved in cardiac development and differentiation .
Pharmacokinetics
The compound’s potent cardiomyogenic effects suggest that it has sufficient bioavailability to exert its effects on pre-cardiac mesoderm cells .
Result of Action
The result of Vut-MK142’s action is the differentiation of pre-cardiac mesoderm into cardiomyocytes . This is evidenced by the development of beating cardiomyocytes from cardiovascular progenitor cells following treatment with the compound . The compound also leads to a stronger up-regulation of the expression of ANF, a cardiac marker, compared to Cardiogenol C .
Safety and Hazards
Propriétés
IUPAC Name |
4-N-cyclohexyl-6-N-(4-methoxyphenyl)pyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-22-15-9-7-14(8-10-15)21-17-11-16(18-12-19-17)20-13-5-3-2-4-6-13/h7-13H,2-6H2,1H3,(H2,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIHLCLKUNREAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vut-MK142 |
Q & A
Q1: What is the significance of VUT-MK142 in the context of cardiac cell transplantation therapy?
A: Cardiac cell transplantation faces a significant challenge: the limited ability of donor cells to differentiate into functional cardiomyocytes within the heart. VUT-MK142 shows promise in overcoming this obstacle. This synthetic small molecule demonstrates the ability to promote the differentiation of pre-cardiac mesoderm cells into cardiomyocytes. [] This suggests that pretreating donor cells with VUT-MK142 could potentially enhance their therapeutic efficacy in cardiac cell transplantation by increasing the yield of functional cardiomyocytes.
Q2: How does the cardiomyogenic activity of VUT-MK142 compare to its parent molecule, Cardiogenol C?
A: VUT-MK142 was developed by selectively modifying the structure of Cardiogenol C (CgC), a known cardiomyogenic molecule. When tested on P19 embryonic carcinoma cells and C2C12 skeletal myoblasts, VUT-MK142 induced a stronger upregulation of the cardiac marker atrial natriuretic factor (ANF) expression compared to CgC. [] Additionally, VUT-MK142 significantly upregulated other cardiac markers and demonstrated the ability to promote the development of beating cardiomyocytes from cardiovascular progenitor cells. This indicates that VUT-MK142 possesses superior cardiomyogenic activity compared to its parent molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.